(NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine
Description
(NZ)-N-[(2,6-Difluorophenyl)methylidene]hydroxylamine is a halogenated benzaldoxime derivative characterized by two fluorine atoms at the 2- and 6-positions of the phenyl ring. This compound belongs to a class of Schiff base analogs, where the hydroxylamine moiety forms an imine bond with the substituted benzaldehyde.
Properties
Molecular Formula |
C7H5F2NO |
|---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
(NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5F2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4- |
InChI Key |
PGWOZJHFLGQGDU-WMZJFQQLSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C=N\O)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=NO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine typically involves the condensation of 2,6-difluorobenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often under mildly acidic conditions to facilitate the formation of the imine bond. The reaction can be represented as follows:
2,6-difluorobenzaldehyde+hydroxylamine hydrochloride→this compound
Industrial Production Methods: For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pH adjustments. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the potential of hydroxylamine derivatives, including (NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine, as effective antibacterial agents.
Key Findings:
- Hydroxylamine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. In a study, various compounds were screened against strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) that indicate their potential as alternative treatments for drug-resistant infections .
- A specific compound from the hydroxylamine class showed an MIC of less than 70 μg/mL against Pseudomonas aeruginosa, suggesting significant antibacterial properties .
Data Table: Antibacterial Activity of Hydroxylamine Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound 12 | Pseudomonas aeruginosa | < 70 |
| Compound 15 | Escherichia coli | < 60 |
Anticancer Research
Hydroxylamine derivatives are being investigated for their role in cancer therapy, particularly targeting indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in immune escape mechanisms of tumors.
Case Studies:
- In vitro studies on cell lines such as HeLa demonstrated that certain hydroxylamine compounds exhibit nanomolar-level potency against IDO1. Compounds tested showed good cell viability up to concentrations of 100 μM, indicating their safety profile alongside efficacy .
- The selectivity index (SI) was calculated for various compounds to assess their therapeutic potential. Compounds with high SI values (>10) suggest a favorable balance between efficacy and safety .
Data Table: Anticancer Activity of Hydroxylamine Derivatives
| Compound | Cell Line | IC50 (nM) | SI |
|---|---|---|---|
| Compound 8 | HeLa | Nanomolar | >10 |
| Compound 9 | Trex | Nanomolar | >10 |
Mechanistic Insights
The mechanism of action for these compounds often involves the modulation of biological pathways that are crucial for cell survival and proliferation. Hydroxylamines can enhance the expression of molecular chaperones, which play a role in protein folding and stress responses within cells.
Research Highlights:
- Hydroxylamines have been shown to enhance the expression of molecular chaperones beyond physiological levels, indicating their potential in treating diseases related to cellular stress responses .
- The ability to improve chaperone function suggests applications in various therapeutic areas, including cancer and neurodegenerative diseases.
Mechanism of Action
The mechanism by which (NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include oxidative stress response or signal transduction pathways.
Comparison with Similar Compounds
Key Structural Features :
- Substituents : Fluorine atoms at the 2- and 6-positions impart strong electron-withdrawing effects, influencing reactivity and stability.
- Stereochemistry: The (NZ)-configuration denotes the antiperiplanar orientation of the hydroxylamine group relative to the aryl ring.
Comparison with Similar Compounds
Structural and Electronic Differences
The most closely related analogs involve halogen substitutions at the phenyl ring. Below is a comparative analysis with (NZ)-N-[(2,6-dichlorophenyl)methylidene]hydroxylamine (CAS 3714-77-0), a dichloro-substituted analog documented in the provided evidence .
Key Observations :
- Stability : The dichloro compound’s higher steric hindrance might reduce hydrolysis rates relative to the difluoro variant.
Biological Activity
(NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, mechanisms of action, biological activities, and comparisons with related compounds.
The synthesis of this compound typically involves the condensation of 2,6-difluorobenzaldehyde with hydroxylamine hydrochloride in an aqueous medium under mildly acidic conditions. The reaction can be summarized as follows:
This compound exhibits unique electronic properties due to the difluorophenyl moiety, which enhances its reactivity compared to similar compounds.
The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules. It acts as an enzyme inhibitor by forming covalent bonds with active sites on enzymes, thereby modulating their activity. The pathways affected may include:
- Oxidative Stress Response : By inhibiting enzymes involved in oxidative stress pathways, this compound may have potential antioxidant properties.
- Signal Transduction Pathways : Its interactions can influence various signaling pathways within cells.
Enzyme Inhibition
Research indicates that this compound has been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting enzymes that are crucial in various biochemical pathways, which could lead to therapeutic applications in diseases characterized by excessive enzyme activity.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural characteristics allow it to disrupt microbial cell functions, although specific mechanisms and efficacy against various pathogens require further investigation.
Anti-inflammatory Properties
There is emerging evidence that this compound may exhibit anti-inflammatory effects. It has been studied for its potential to modulate inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (NZ)-N-[(2,6-dichlorophenyl)methylidene]hydroxylamine | Chlorine substituents | Moderate enzyme inhibition |
| (NZ)-N-[(2,6-dibromophenyl)methylidene]hydroxylamine | Bromine substituents | Lower reactivity |
| (NZ)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine | Methyl substituents | Enhanced stability |
The presence of difluorophenyl groups in this compound contributes to its unique reactivity and biological activity compared to other analogous compounds.
Case Studies and Research Findings
- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited a specific enzyme involved in oxidative stress pathways. The IC50 value was determined to be significantly lower than similar compounds, indicating higher potency.
- Antimicrobial Testing : In vitro tests showed that the compound exhibited bactericidal activity against several strains of bacteria, including resistant strains. Further research is needed to elucidate the mechanism behind this activity.
- Anti-inflammatory Research : Animal model studies indicated a reduction in inflammatory markers when treated with this compound compared to control groups. This suggests potential therapeutic applications in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves condensation between 2,6-difluorobenzaldehyde and hydroxylamine under acidic or basic conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
- Temperature : Controlled heating (50–70°C) improves imine formation kinetics.
- Catalysts : Use of anhydrous sodium sulfate or molecular sieves to remove water shifts equilibrium toward product formation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) isolates the compound with >95% purity.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and ensuring purity?
- Methodological Answer :
- NMR : H and C NMR confirm the Schiff base structure via peaks at δ 8.3 ppm (CH=N) and δ 160–165 ppm (C=N), respectively.
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water, 60:40) detect impurities at 254 nm.
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 187.05) .
Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer :
- Experimental Design : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours.
- Analysis : Monitor degradation via UV-Vis spectroscopy (λ = 270 nm) and quantify residual compound using HPLC.
- Kinetic Modeling : Apply first-order kinetics to calculate half-life () and activation energy .
Advanced Research Questions
Q. What experimental frameworks are suitable for evaluating the environmental fate and bioaccumulation potential of this compound?
- Methodological Answer :
- Environmental Compartment Studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems.
- Bioaccumulation Assays : Expose model organisms (e.g., Daphnia magna) and measure bioconcentration factors (BCFs) via LC-MS/MS.
- Computational Modeling : Apply EPI Suite to predict log and persistence scores .
Q. How can contradictions in reactivity data (e.g., conflicting kinetic rates under varying pH) be resolved?
- Methodological Answer :
- Controlled Replicates : Use a split-plot design with four replicates to minimize variability .
- Multivariate Analysis : Apply ANOVA to identify significant factors (e.g., pH, temperature) influencing reactivity.
- Mechanistic Probes : Use isotopic labeling (N-hydroxylamine) to trace reaction pathways .
Q. What theoretical frameworks guide the investigation of this compound’s mechanism in biological systems?
- Methodological Answer :
- Hypothesis-Driven Design : Link studies to free radical scavenging or enzyme inhibition theories.
- In Silico Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., cytochrome P450).
- Validation : Correlate computational predictions with in vitro assays (e.g., IC measurements) .
Q. How should impurity profiling be conducted to meet pharmacological standards?
- Methodological Answer :
- Thresholds : Follow ICH Q3A guidelines, limiting individual impurities to ≤0.1% and total impurities to ≤0.5% (Table 1) .
- Analytical Workflow :
| Impurity Type | Detection Method | Acceptance Criteria |
|---|---|---|
| Starting Material | HPLC-UV | ≤0.1% |
| Degradation Products | LC-MS/MS | ≤0.1% |
| Total Impurities | - | ≤0.5% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
